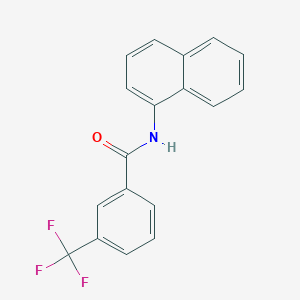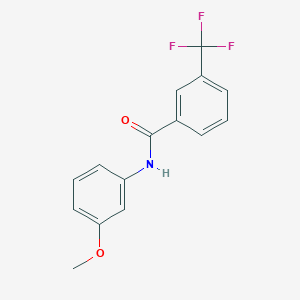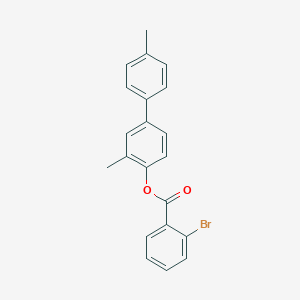
3,4'-dimethylbiphenyl-4-yl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methyl groups attached to the biphenyl structure and a bromobenzoate group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate typically involves the reaction of 3,4’-dimethylbiphenyl with 2-bromobenzoic acid. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction conditions often include heating the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobenzoate group to a benzoate group or other reduced forms.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Benzoate derivatives or other reduced forms.
Substitution: Substituted biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The bromobenzoate group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4’-Dimethylbiphenyl: A closely related compound with similar structural features but lacking the bromobenzoate group.
4,4’-Dimethylbiphenyl: Another biphenyl derivative with methyl groups in different positions.
2-Bromobenzoic Acid: The precursor used in the synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate.
Uniqueness
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate is unique due to the presence of both the dimethylbiphenyl and bromobenzoate groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Propiedades
Fórmula molecular |
C21H17BrO2 |
|---|---|
Peso molecular |
381.3g/mol |
Nombre IUPAC |
[2-methyl-4-(4-methylphenyl)phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H17BrO2/c1-14-7-9-16(10-8-14)17-11-12-20(15(2)13-17)24-21(23)18-5-3-4-6-19(18)22/h3-13H,1-2H3 |
Clave InChI |
JHALGDRNHQLVPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


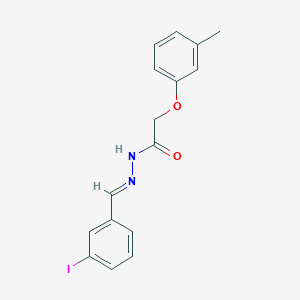
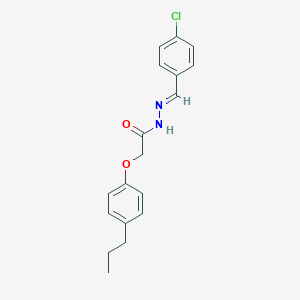
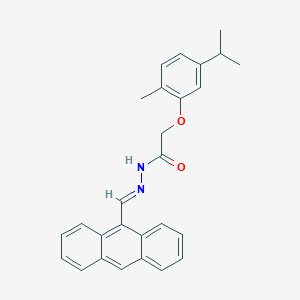
![2-[(4-hydroxybenzylidene)amino]benzonitrile](/img/structure/B389968.png)
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N-(3-phenyl-2-propenylidene)amine](/img/structure/B389969.png)
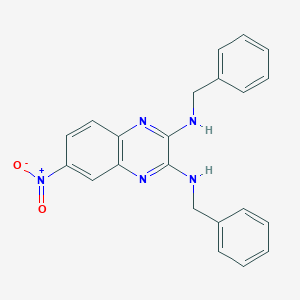
![4-[(2-Hydroxybenzylidene)amino]benzamide](/img/structure/B389971.png)
![2,4-Dibromo-6-[(5-quinolinylimino)methyl]phenol](/img/structure/B389973.png)
![4-[(2-Thienylmethylene)amino]benzamide](/img/structure/B389974.png)
![N'~1~,N'~10~-bis[(E)-(4-chlorophenyl)methylidene]decanedihydrazide](/img/structure/B389976.png)
![3-(4-Bromophenyl)-1-[2-(4-bromophenyl)vinyl]benzo[f]quinoline](/img/structure/B389977.png)
![3-(4-Chlorophenyl)-1-(4-phenyl-1,3-butadienyl)benzo[f]quinoline](/img/structure/B389980.png)
